Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate

Catalog No.
S762086
CAS No.
3392-05-0
M.F
C12H18N2O6
M. Wt
286.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinimido (S)-2-[(tert-butoxycarbonyl)amino]prop...

CAS Number

3392-05-0

Product Name

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)

InChI Key

COMUWNFVTWKSDT-ZETCQYMHSA-N

SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-OSu;3392-05-0;Succinimido(S)-2-[(tert-butoxycarbonyl)amino]propionate;Boc-L-alanineN-succinimidylester;COMUWNFVTWKSDT-ZETCQYMHSA-N;ST51012416;Boc-L-alaninehydroxysuccinimideester;C12H18N2O6;MFCD00065974;15385_ALDRICH;SCHEMBL357401;15385_FLUKA;CTK8B5761;MolPort-003-926-769;tert-Butyl2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-2-oxoethylcarbamate#;ACN-S002353;ACT05131;ZINC1576320;ANW-49974;CB-320;CS14167;RL03253;RTR-014129;Boc-L-AlanineN-hydroxysuccinimdeester;Boc-L-alanineN-hydroxysuccinimideester

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Synthesis:

  • Coupling Agent: Boc-Ala-OSu acts as a versatile coupling agent for introducing L-alanine residues into peptides. Its activated succinimidyl ester group readily reacts with the free amine of another peptide or amino acid, forming a stable amide bond.
  • Solid-Phase Peptide Synthesis (SPPS): Boc-Ala-OSu is widely used in SPPS, a popular technique for assembling peptides on a solid support. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselective reactions and simplifies purification steps.

Antibody-Drug Conjugates (ADCs):

  • Linker Molecule: Boc-Ala-OSu can be employed as a linker molecule in ADCs. It tethers a cytotoxic drug to an antibody, allowing targeted delivery of the drug to cancer cells. The linker is designed to be cleaved inside the target cells, releasing the drug and exerting its therapeutic effect.

Protein Modification:

  • Bioconjugation: Boc-Ala-OSu can be used for bioconjugation, a technique for attaching molecules like fluorophores or probes to proteins. This allows researchers to study protein interactions, localization, and function.

Chemical Biology:

  • Probe Design: Boc-Ala-OSu can be a building block for designing activity-based probes (ABPs) for enzymes. These probes target and covalently bind to active enzymes, aiding in their identification and characterization.

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate, also known as Fmoc-L-alanine (Fmoc-Ala-OH), is a synthetic building block commonly used in peptide synthesis. It is an amino acid derivative where the amino group (NH2) of L-alanine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid group (COOH) is esterified with succinimide. This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) technique, which allows for the efficient construction of peptides and proteins in a laboratory setting [].


Molecular Structure Analysis

The key features of Fmoc-Ala-OH's structure include:

  • Central Alanine Core: The core structure is derived from the naturally occurring amino acid L-alanine, containing a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methyl group (CH3). The stereochemistry at the central carbon is S, meaning the spatial arrangement of substituents prioritizes the H atom over the CH3 group [].
  • Fmoc Protecting Group: The Fmoc group (Fluorenylmethoxycarbonyl) is attached to the amino group, protecting it from unwanted reactions during peptide chain assembly. The Fmoc group can be selectively removed under mild acidic conditions, allowing for controlled incorporation of the amino group into the peptide chain later.
  • Succinimide Ester: The carboxylic acid group of the alanine core is linked to a succinimide ring. This reactive ester group facilitates the formation of amide bonds with the incoming amino acid during peptide synthesis [].

Chemical Reactions Analysis

Fmoc-Ala-OH is primarily involved in reactions related to peptide synthesis:

  • Coupling Reaction: During SPPS, Fmoc-Ala-OH reacts with the exposed primary amine of a growing peptide chain on a solid support. The succinimide ester group of Fmoc-Ala-OH is susceptible to nucleophilic attack by the amine, leading to the formation of a new amide bond and the release of succinimide as a byproduct. This extends the peptide chain by one amino acid unit [].

Balanced chemical equation for coupling reaction (general):

R1-CH(NH2)-COOH (peptide) + Fmoc-AA-O-Succinimide --> R1-CH(NH-CO-AA)-COOH (extended peptide) + H-Succinimide

(Where R1 represents the growing peptide chain and AA represents any amino acid)

  • Fmoc Cleavage: To allow for further chain elongation, the Fmoc protecting group needs to be removed selectively. This is achieved by treatment with a mild acid solution, which cleaves the Fmoc group from the amino group, exposing a free amine for the next coupling reaction.

Physical And Chemical Properties Analysis

  • Solid at Room Temperature: Due to its relatively high molecular weight, Fmoc-Ala-OH is likely a solid at room temperature.
  • Solubility: It is expected to be soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF).
  • Stability: The Fmoc protecting group offers stability under basic conditions but is susceptible to acidic cleavage. The succinimide ester group is generally stable but reactive towards nucleophiles like amines.

Fmoc-Ala-OH does not possess a specific mechanism of action beyond its role as a building block in peptide synthesis. During SPPS, the Fmoc group ensures the controlled addition of the L-alanine amino acid to the growing peptide chain. The succinimide ester facilitates this addition through its reactivity with the free amine group on the peptide.

  • Dust Inhalation: Avoid inhaling dust particles containing Fmoc-Ala-OH, as it might cause respiratory irritation.
  • Skin and Eye Contact: Minimize skin and eye contact to prevent potential irritation. Standard laboratory practices for handling chemicals should be followed.

XLogP3

0.4

Other CAS

3392-05-0

Dates

Modify: 2023-08-15

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